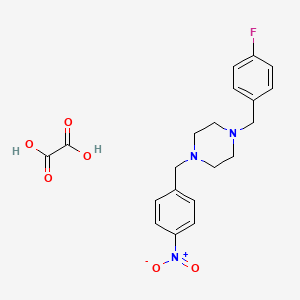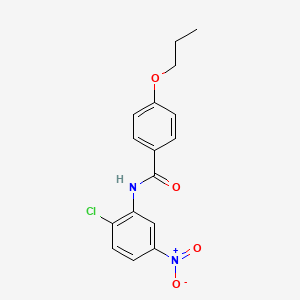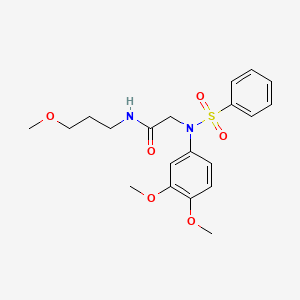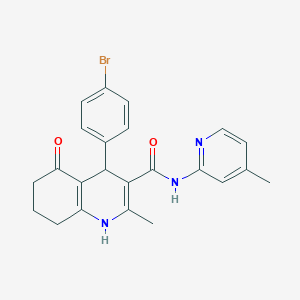![molecular formula C14H23N3O2 B4941947 3-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4941947.png)
3-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide, also known as A-84, is a synthetic compound that belongs to the class of isoxazolecarboxamides. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
3-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide is believed to exert its effects through its interaction with the sigma-1 receptor. It has been shown to increase the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine, and to enhance the survival of neurons in vitro.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of intracellular calcium levels, the inhibition of oxidative stress, and the regulation of gene expression. It has also been shown to enhance the activity of various enzymes, including choline acetyltransferase and tyrosine hydroxylase.
実験室実験の利点と制限
One of the main advantages of using 3-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide in lab experiments is its high affinity for the sigma-1 receptor, which makes it a valuable tool for studying the role of this receptor in various neurological disorders. However, one limitation of using this compound is its relatively low selectivity, which can make it difficult to tease apart the specific effects of the compound from those of other compounds that may be present in the system being studied.
将来の方向性
There are several potential future directions for research on 3-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide, including further studies on its mechanism of action, its potential applications in the treatment of various neurological disorders, and the development of more selective compounds that target the sigma-1 receptor. Additionally, future research could focus on the development of novel methods for synthesizing this compound and other isoxazolecarboxamides, as well as the optimization of existing synthesis methods to improve yield and purity.
合成法
The synthesis of 3-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide involves several steps, including the reaction of 2-methyl-2-butene with hydroxylamine to form 2-methyl-2-butene oxime, which is then reacted with ethyl chloroacetate to form ethyl 2-methyl-2-butenoate. The resulting product is then reacted with piperidine to form 2-(1-piperidinyl)ethyl 2-methyl-2-butenoate, which is then reacted with isoxazole-5-carboxylic acid to form this compound.
科学的研究の応用
3-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide has been used extensively in scientific research for its potential applications in the study of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have a high affinity for the sigma-1 receptor, which is believed to play a role in the regulation of neurotransmitter release and neuronal survival.
特性
IUPAC Name |
3-ethyl-5-methyl-N-(2-piperidin-1-ylethyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-3-12-13(11(2)19-16-12)14(18)15-7-10-17-8-5-4-6-9-17/h3-10H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKJKXRAONYFEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NCCN2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[(4-ethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B4941870.png)
![ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate](/img/structure/B4941871.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4941873.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941879.png)




![4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide](/img/structure/B4941924.png)
![ethyl (5-{3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4941933.png)




